1-Chloroisoquinolin-8-amine
Overview
Description
1-Chloroisoquinolin-8-amine is a chemical compound with the molecular formula C9H7ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinolin-8-amines, are valuable scaffolds in organic synthesis . They often act as directing groups, ligands for coordination chemistry, and agents for various diseases .
Mode of Action
Related compounds like quinolin-8-amines have been shown to undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This suggests that 1-Chloroisoquinolin-8-amine might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds like quinolin-8-amines are known to be involved in various biochemical pathways
Pharmacokinetics
It is known that the compound has a molecular weight of 17862 , which could influence its bioavailability
Result of Action
Related compounds like quinolin-8-amines are known to have various effects at the molecular and cellular level
Action Environment
It is known that the compound should be stored at 2-8°c and protected from light . This suggests that temperature and light exposure could potentially influence the compound’s action and stability.
Preparation Methods
The synthesis of 1-Chloroisoquinolin-8-amine can be achieved through several methods. One common approach involves the reaction of isoquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These processes typically include the use of catalysts and controlled reaction conditions to optimize the efficiency of the synthesis .
Chemical Reactions Analysis
1-Chloroisoquinolin-8-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in various amine compounds .
Scientific Research Applications
1-Chloroisoquinolin-8-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Chloroisoquinolin-8-amine can be compared with other similar compounds, such as:
Quinoline: A basic structure from which many derivatives, including this compound, are synthesized.
Isoquinoline: Another parent compound with structural similarities but different functional groups.
8-Aminoquinoline: A related compound with significant applications in antimalarial drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-chloroisoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACUNUWDKVVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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